molecular formula C15H15N3O2S B2390248 N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide CAS No. 921820-88-4

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide

Cat. No. B2390248
CAS RN: 921820-88-4
M. Wt: 301.36
InChI Key: VCTGNQXHJNOQFS-UHFFFAOYSA-N
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Description

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Anticonvulsant Properties

  • Study 1 : A study by Nath et al. (2021) synthesized a series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives. They found that one of the compounds showed significant anticonvulsant activity in mice, with a high median effective dose and low toxicity, suggesting potential applications in treating seizures (Nath et al., 2021).

Antibacterial Properties

  • Study 2 : Borad et al. (2015) focused on the synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives. These compounds displayed broad-spectrum antibacterial activity against various microorganisms, indicating their potential as novel antibacterial agents (Borad et al., 2015).

Anti-Inflammatory Activity

  • Study 3 : Deb et al. (2013) synthesized new thiazole derivatives, including N-(benzo[d]thiazol-2-yl)-2-(substituted)acetamide, and evaluated their anti-inflammatory activities. These compounds showed significant activity, suggesting their potential application in treating inflammation (Deb et al., 2013).

Anticancer Activity

  • Study 4 : Kovalenko et al. (2012) synthesized novel compounds including N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole fragments, showing considerable cytotoxicity and anticancer activity against various cancer cell lines (Kovalenko et al., 2012).

Optoelectronic Properties

  • Study 5 : Camurlu and Guven (2015) investigated the optoelectronic properties of thiazole-based polythiophenes, demonstrating potential applications in the field of materials science and engineering (Camurlu & Guven, 2015).

Mechanism of Action

Target of Action

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide, also known as N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]acetamide, is a compound that has been designed as an inhibitor of acetylcholine esterase (AChE) . AChE is an enzyme that is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, increasing the concentration of this neurotransmitter in the synaptic cleft and enhancing cholinergic transmission .

Biochemical Pathways

By inhibiting AChE, N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide affects the cholinergic pathway . This pathway is involved in many physiological functions, including muscle contraction, heart rate, memory, and learning. The downstream effects of enhanced cholinergic transmission can vary depending on the specific location and receptor subtype involved .

Pharmacokinetics

The compound is described as having “relatively favorable drug-like properties” in one study , suggesting that it may have suitable absorption, distribution, metabolism, and excretion characteristics for therapeutic use.

Result of Action

The molecular and cellular effects of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide’s action are primarily related to its inhibition of AChE. By preventing the breakdown of acetylcholine, the compound can enhance cholinergic transmission, potentially affecting a variety of cellular processes depending on the specific context .

properties

IUPAC Name

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-10(19)16-15-17-12(9-21-15)8-14(20)18-7-6-11-4-2-3-5-13(11)18/h2-5,9H,6-8H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTGNQXHJNOQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide

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